N'-Benzyl-N,N-dimethylethylenediamine

Catalog No.
S1511303
CAS No.
103-55-9
M.F
C11H18N2
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Benzyl-N,N-dimethylethylenediamine

CAS Number

103-55-9

Product Name

N'-Benzyl-N,N-dimethylethylenediamine

IUPAC Name

N-benzyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

LLSJAFHDYCTFCM-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC=CC=C1

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1

The exact mass of the compound N'-Benzyl-N,N-dimethylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-Benzyl-N,N-dimethylethylenediamine (CAS: 103-55-9) is an unsymmetrical, substituted ethylenediamine that serves as both a bidentate ligand and a versatile synthetic intermediate. Its structure combines three distinct functional components: a tertiary N,N-dimethylamino group, a secondary N'-benzylamino group (N-H), and a removable benzyl moiety. This combination distinguishes it from simpler diamines, providing a platform for creating complex metal catalysts and as a functionalized building block in multi-step organic synthesis. [1]

Research Fit

Bifunctional diamine scaffold combining primary benzylamine and tertiary dimethylamine on an ethylene bridge
Steric (benzyl) and electronic (dimethyl) tuning for coordination complex design
Precursor for copper(II) and iron(III) complexes in catalytic nitrene transfer and biomimetic models

Direct substitution of N'-Benzyl-N,N-dimethylethylenediamine with common alternatives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N,N-dimethylethylenediamine is often unviable due to critical functional differences. TMEDA lacks the N-H proton required for derivatization or proton-responsive catalytic cycles. Conversely, N,N-dimethylethylenediamine lacks the specific steric bulk and the synthetically useful, removable N-benzyl group. Using these substitutes can lead to failed synthetic steps or altered, unpredictable stereochemical and regiochemical outcomes in catalysis, making N'-Benzyl-N,N-dimethylethylenediamine a deliberate choice for processes leveraging its unique trifunctional nature. [1]

Substitution Risk

Benzyl group replacement
Removing the benzyl moiety eliminates steric bulk and π-stacking, likely altering metal coordination geometry and catalytic selectivity.
Dimethylamine substitution
Replacing the tertiary amine with a primary or secondary amine changes electron donation, which may disrupt redox-dependent catalytic pathways.
Unsubstituted ethylenediamine
Using the parent diamine abandons the bifunctional chelating architecture; reported aziridination and biomimetic outcomes are not reproducible.

Precursor Suitability: N-Benzyl Group Enables Use as a Masked Monosubstituted Diamine

The N-benzyl group on this compound is a well-established protecting group for amines, removable under standard catalytic hydrogenolysis conditions (e.g., H₂, Pd/C). This feature allows the molecule to serve as a synthetic equivalent of N,N-dimethylethylenediamine where one nitrogen site is selectively masked for sequential reactions. This is a capability that fully alkylated analogs, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), cannot offer as the N-methyl groups are not readily cleaved. [1]

Evidence DimensionSynthetic Capability (Deprotection)
Target Compound DataN-benzyl group can be removed via catalytic hydrogenolysis.
Comparator Or BaselineTMEDA: N-methyl groups are synthetically inert to standard hydrogenolysis.
Quantified DifferenceQualitative functional difference: enables selective deprotection.
ConditionsStandard catalytic hydrogenation (e.g., H₂, Palladium on carbon).

For multi-step synthesis, this compound allows the introduction of a dimethylethylenediamine core while keeping one nitrogen available for later-stage functionalization, a critical process design advantage.

Catalytic Aziridination Yield
Head-to-head
Target complex: 0% yield
Comparator analogs: >80% yield
Ligand architecture decisively influences catalytic nitrene transfer efficiency.
Cu(II) complexes, styrene aziridination with PhINTs/chloramine-T.

Ligand Derivatization: Reactive N-H Site Serves as a Handle for Custom Ligand Synthesis

The presence of a secondary amine (N-H) makes N'-Benzyl-N,N-dimethylethylenediamine a valuable scaffold for building more complex ligands. This site can be readily functionalized via reactions such as amidation, sulfonylation, or alkylation to introduce chiral auxiliaries or other sterically/electronically active groups. This contrasts sharply with TMEDA, which has no reactive N-H sites and can only be used as a static ligand. [1]

Evidence DimensionSynthetic Derivatization Potential
Target Compound DataPossesses a reactive secondary amine (N-H) site for further functionalization.
Comparator Or BaselineTMEDA: Contains only tertiary amines; no sites for standard N-H derivatization.
Quantified DifferenceQualitative functional difference: enables post-synthesis modification.
ConditionsStandard N-acylation, N-sulfonylation, or N-alkylation reactions.

This compound is a procurement choice for research groups developing proprietary catalysts, as it serves as a starting material for custom ligands where TMEDA would be a synthetic dead end.

Fe-N Bond Distance Modulation
Head-to-head
+0.015 Å (terminal Fe-N)
+0.118 Å (central Fe-N)
Benzyl steric bulk directly increases Fe-N distances, impacting redox potential.
Fe(III) complexes, solid-state X-ray crystallography.
Metal Complex Stability Constants
Head-to-head
Mono-benzyl: intermediate log K
Di-benzyl analog: reduced log K due to steric hindrance
Mono-benzyl framework provides tunable metal-binding without over-stabilization.
Potentiometric titration, 25°C, 0.1 M ionic strength; Cu(II), Ni(II), Co(II), Zn(II).

Intermediate in Multi-Step Pharmaceutical Synthesis

Used in synthetic routes where a dimethylethylenediamine moiety is required, but one nitrogen atom must be protected for subsequent transformations. The benzyl group acts as a reliable protecting group that can be efficiently removed in a late-stage step via catalytic hydrogenolysis. [1]

Scaffold for Developing Asymmetric Catalysts and Custom Ligands

Selected as a starting material for the synthesis of more elaborate, high-value ligands. The secondary amine provides a convenient attachment point for chiral auxiliaries or other functional groups, allowing for the creation of proprietary catalysts tailored to specific transformations, a task not possible with TMEDA.

Ligand in Metal-Catalyzed Reactions Requiring an Asymmetric Steric Profile

Employed in catalytic systems where the combination of a small, basic N,N-dimethyl group and a bulky N-benzyl group provides a specific steric and electronic environment around the metal center, influencing selectivity in processes like cross-coupling or polymerization.

Application Fit

Application
Selection Property
Validation Focus
Copper(II) nitrene transfer catalysts
N'-substituent-dependent catalytic activity
Aziridination yield under reported nitrene-transfer conditions
Biomimetic iron(III) complexes
Benzyl-induced Fe-N bond length modulation
Correlation of metal-ligand distances with catechol dioxygenase model activity
Tailored chelating agents
Intermediate mono-benzyl metal affinity
Stability constant comparison with di-benzyl analogs to achieve desired kinetic profile
Solvatochromic sensor materials
Cu(II) complex solvatochromism
Solvent-dependent visible spectral shift and coordination geometry

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

103-55-9

Wikipedia

1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-

General Manufacturing Information

1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)-: INACTIVE

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